N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRYYZYNRNEPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazole derivative with the piperidine derivative using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the carbonyl group in the piperidine moiety.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have indicated that thiazole derivatives exhibit significant antibacterial activity, with some compounds demonstrating efficacy comparable to established antibiotics.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of thiazole derivatives, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide. The results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria, suggesting strong antibacterial potential .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(4-bromophenyl)thiazol-2-yl | 31.25 | Staphylococcus epidermidis |
| Other Thiazole Derivative A | 62.50 | Escherichia coli |
| Other Thiazole Derivative B | 15.75 | Bacillus subtilis |
Anticancer Properties
This compound has been investigated for its anticancer activities. Thiazole compounds have been reported to inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxic Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value significantly lower than that of the standard drug, doxorubicin . The mechanism involves the induction of apoptosis through mitochondrial pathways.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 5.71 | Doxorubicin: 10 |
| HepG2 | 8.20 | Doxorubicin: 12 |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. This compound has shown potential in protecting against seizures in animal models.
Case Study: Efficacy in Seizure Models
In a study evaluating the anticonvulsant activity, this compound exhibited a protective effect in both electroshock seizure tests and chemoconvulsant models, with effective doses comparable to sodium valproate, a standard anticonvulsant .
Table 3: Anticonvulsant Activity Data
| Model | Effective Dose (mg/kg) | Reference Drug Effective Dose (mg/kg) |
|---|---|---|
| Electroshock | 24.38 | Sodium Valproate: 20 |
| Chemoconvulsant | 88.23 | Sodium Valproate: 75 |
Antimicrobial Mechanism
The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial properties.
Anticancer Mechanism
The anticancer activity is primarily attributed to the induction of apoptosis via mitochondrial pathways and inhibition of specific signaling pathways involved in cell proliferation.
Anticonvulsant Mechanism
The anticonvulsant effects are linked to modulation of neurotransmitter release and stabilization of neuronal membranes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The thiazole ring and piperidine moiety could play crucial roles in binding to the target site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the thiazole ring substituents, linker groups, and heterocyclic moieties. Key differences in physicochemical properties, synthetic accessibility, and biological activity are highlighted below.
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Piperidine in the target compound may confer greater metabolic stability than piperazine-containing analogs (e.g., Compound 13), as piperazines are prone to oxidative metabolism .
- The thioacetamide linker in the target compound differs from acetamide linkers (e.g., Compound 13), which may alter hydrogen-bonding capacity and enzymatic resistance .
Analogues with Modified Heterocyclic Moieties
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The 4-bromophenyl group increases logP compared to non-halogenated analogs, favoring passive diffusion across biological membranes .
- Synthetic Accessibility : The thioacetamide linker requires controlled thiol-alkylation conditions, whereas acetamide linkers (e.g., Compound 13) are simpler to synthesize .
Biological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with various thioketones and acetamides. Characterization of the compound is typically performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography, confirming its structural integrity and purity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including the compound . The thiazole moiety has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| d1 | 31.25 | Antibacterial |
| d2 | 15.62 | Antifungal |
| d3 | 7.81 | Antibacterial |
In one study, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide demonstrated promising antimicrobial activity, with compounds d6 and d7 showing the highest efficacy against MCF7 breast cancer cells in vitro .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely explored, particularly against breast cancer cell lines such as MCF7. The compound this compound was evaluated for its cytotoxic effects using the Sulforhodamine B (SRB) assay.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 10.5 | MCF7 |
| d7 | 8.3 | MCF7 |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The thiazole ring structure is believed to interfere with bacterial lipid biosynthesis, thereby exhibiting antimicrobial properties.
- Induction of Apoptosis in Cancer Cells : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in cell proliferation and survival pathways, further elucidating its potential as a therapeutic agent .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study demonstrated that a derivative similar to N-(4-(4-bromophenyl)thiazol-2-yl)-2-thioacetamide showed a significant reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Resistance : Research has shown that compounds like this one can overcome resistance mechanisms in certain bacterial strains, making them valuable in treating resistant infections .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide, and what key reaction conditions influence yield?
A two-step approach is typically employed:
- Step 1 : Synthesis of the 2-aminothiazole core via cyclization of 4-bromophenyl thiourea derivatives with α-haloketones.
- Step 2 : Functionalization of the thiazole amine with a thioether-linked acetamide group. For example, reacting 2-aminothiazole with chloroacetyl chloride in dimethylformamide (DMF) at room temperature, followed by substitution with a piperidine-containing thiolate nucleophile .
Key factors : Solvent choice (e.g., DMF for solubility), reaction time (24 hours for complete acylation), and stoichiometric control to minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
Q. What standard biological assays are used to evaluate the activity of this compound?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). The thiazole and bromophenyl groups often occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR and X-ray crystallography) when confirming molecular structure?
- Multi-technique validation : Cross-check NMR data with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Crystallographic refinement : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in electron density maps, particularly for flexible side chains like the piperidinyl-ethylthio group .
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformational preferences .
Q. What strategies optimize the synthetic yield of this compound, particularly in forming the thioether linkage?
- Nucleophile activation : Use a piperidinyl-ethyl thiolate intermediate (generated in situ with NaH or K₂CO₃) for efficient SN2 substitution .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature control : Moderate heating (40–60°C) accelerates substitution without promoting decomposition .
Q. How does the bromophenyl-thiazole scaffold influence the compound’s pharmacokinetic properties?
- Lipophilicity : The bromophenyl group increases logP, enhancing membrane permeability (measured via PAMPA assay).
- Metabolic stability : The thiazole ring resists oxidative degradation in microsomal assays (e.g., rat liver microsomes).
- SAR insights : Substituting bromine with electron-withdrawing groups (e.g., CF₃) improves target affinity but may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
